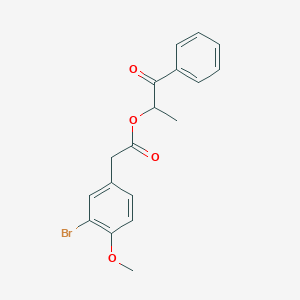![molecular formula C22H30N2O2S B288790 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine, also known as TBS-DMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival. Additionally, this compound has been found to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), resulting in a reduction in inflammation and pain. This compound has been shown to have low toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine is its high potency and selectivity towards cancer cells and inflammatory processes. This makes it a promising candidate for the development of targeted therapies with minimal side effects. However, the limitations of this compound include its low solubility in water and its relatively short half-life in vivo. These factors may limit its effectiveness as a therapeutic agent and require further optimization.
将来の方向性
Future research on 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine should focus on optimizing its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. This compound may also have potential applications in other fields of medicine, such as neurodegenerative diseases and infectious diseases, which require further investigation.
合成法
The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3,5-dimethylphenylpiperazine in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The yield of the reaction is typically high, making it a cost-effective method for the synthesis of this compound.
科学的研究の応用
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
分子式 |
C22H30N2O2S |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C22H30N2O2S/c1-17-14-18(2)16-20(15-17)23-10-12-24(13-11-23)27(25,26)21-8-6-19(7-9-21)22(3,4)5/h6-9,14-16H,10-13H2,1-5H3 |
InChIキー |
ORLKTXLRAKEAEY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)







![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)

